5-(1,2-dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one, Mixture of diastereomers
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Overview
Description
5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one is a chemical compound with the molecular formula C10H16O3. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Knoevenagel Condensation: This involves the reaction of a suitable aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Reduction of Ketones: The compound can be obtained by reducing a suitable ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.
Enamine Formation: The compound can be synthesized through the formation of enamines from ketones and amines, followed by subsequent reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can occur at various positions on the cyclohexenone ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various derivatives of the cyclohexenone ring.
Scientific Research Applications
Chemistry: In chemistry, 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Medicine: In medicine, the compound can be used as an intermediate in the synthesis of therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new drugs.
Industry: In industry, 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one exerts its effects depends on its specific application. In drug discovery, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
5-(1,2-Dihydroxy-2-propanyl)-2-methyl-1,3-cyclohexanediol: This compound is structurally similar but contains additional hydroxyl groups.
2-Cyclohexen-1-one, 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-: Another structurally related compound with similar reactivity.
Uniqueness: 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and stereochemistry. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
81679-70-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-(1,2-dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7-3-4-8(5-9(7)12)10(2,13)6-11/h3,8,11,13H,4-6H2,1-2H3 |
InChI Key |
AOKPDATZUBLDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)(CO)O |
Purity |
95 |
Origin of Product |
United States |
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